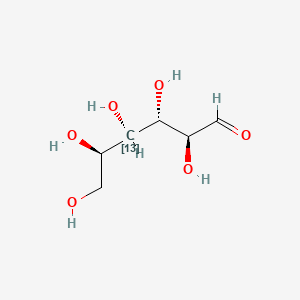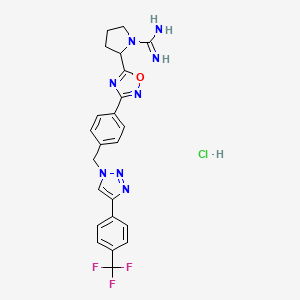
Anti-inflammatory agent 23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 23 is a compound known for its potent anti-inflammatory properties. It inhibits lipopolysaccharide-activated nitric oxide production with an IC50 value of 0.449 μM and exhibits good affinity for the p65 protein . This compound is part of a broader class of anti-inflammatory agents that are being explored for their potential to treat various inflammatory conditions.
Vorbereitungsmethoden
The synthesis of anti-inflammatory agent 23 involves several steps. One common synthetic route includes the reaction of specific aromatic amines with chalcones in the presence of trifluoroacetic acid as a solvent. This method results in the formation of intermediate compounds, which upon oxidative cyclization, yield the desired anti-inflammatory agent . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Anti-inflammatory agent 23 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 23 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Researchers use it to investigate the biological pathways involved in inflammation.
Medicine: It is being explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and formulations
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 23 involves the inhibition of the p65 protein, which is a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex. By inhibiting this protein, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This action helps to alleviate the symptoms of inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatory agent 23 is unique in its high affinity for the p65 protein and its potent inhibition of nitric oxide production. Similar compounds include:
Aspirin: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Ibuprofen: Another common anti-inflammatory drug that also targets cyclooxygenase enzymes.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar mechanism of action to ibuprofen
In comparison, this compound offers a more targeted approach by specifically inhibiting the p65 protein, which may result in fewer side effects and greater efficacy in certain conditions.
Eigenschaften
Molekularformel |
C34H49NO6 |
|---|---|
Molekulargewicht |
567.8 g/mol |
IUPAC-Name |
[(6R,7S,9S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-(5-methyl-2,6-dioxo-1,3-oxazin-3-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C34H49NO6/c1-19(17-35-18-20(2)31(37)41-32(35)38)7-10-28-21(3)30-29(40-28)16-27-25-9-8-23-15-24(39-22(4)36)11-13-33(23,5)26(25)12-14-34(27,30)6/h8,18-19,21,24-30H,7,9-17H2,1-6H3/t19-,21-,24+,25?,26?,27?,28-,29?,30?,33+,34+/m1/s1 |
InChI-Schlüssel |
WBWSCPJMCGFMBT-LMZHLZBZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](OC2C1[C@]3(CCC4C(C3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)CN6C=C(C(=O)OC6=O)C |
Kanonische SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)CN6C=C(C(=O)OC6=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


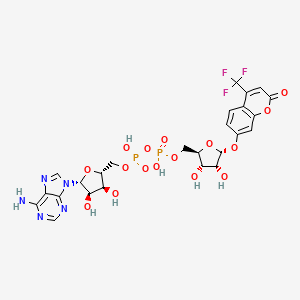
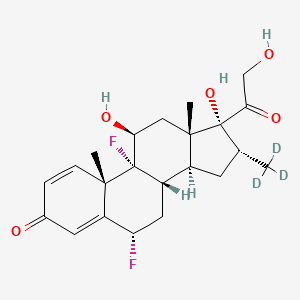
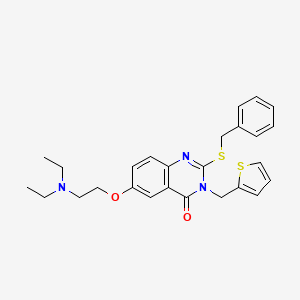
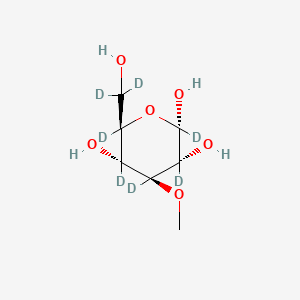

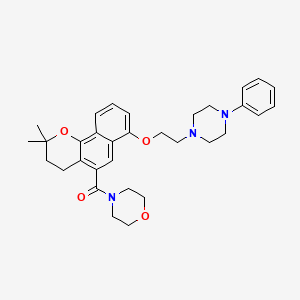
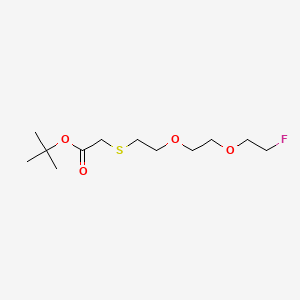

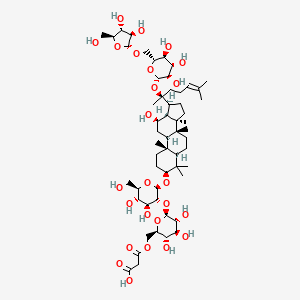
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)


